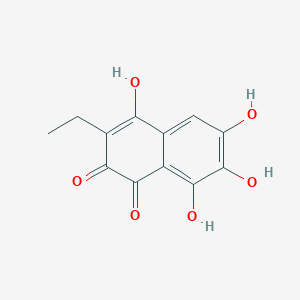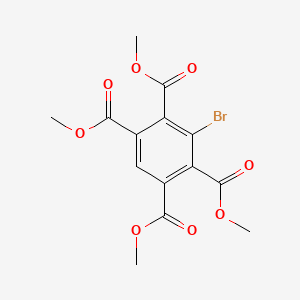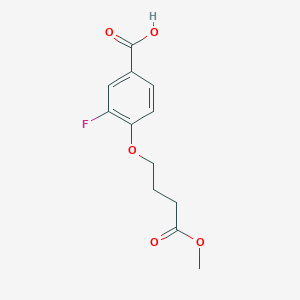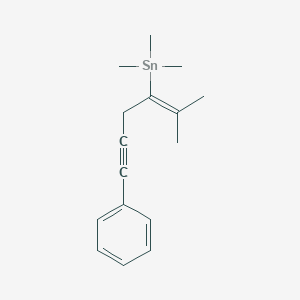![molecular formula C8H9NaO B14217613 Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- CAS No. 827304-01-8](/img/structure/B14217613.png)
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is a chemical compound with the molecular formula C₈H₉NaO. It is a sodium salt derivative of a cyclopentadienyl compound, which is characterized by the presence of a cyclopentadienyl ring substituted with a 1-oxopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of cyclopentadienyl sodium with a suitable 1-oxopropyl precursor. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the cyclopentadienyl compound, followed by the addition of a 1-oxopropyl halide under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The cyclopentadienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various cyclopentadienyl derivatives and organometallic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadienyl ring can participate in π-π interactions, while the 1-oxopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile building block for organic synthesis, used in the formation of nitrogen heterocycles.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Similar to diethyl derivative, used in cycloaddition reactions.
Uniqueness
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is unique due to its specific substitution pattern on the cyclopentadienyl ring, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Propiedades
Número CAS |
827304-01-8 |
|---|---|
Fórmula molecular |
C8H9NaO |
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
sodium;1-cyclopenta-2,4-dien-1-ylpropan-1-one |
InChI |
InChI=1S/C8H9O.Na/c1-2-8(9)7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
Clave InChI |
CEHQNXSSVATGDI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)[C-]1C=CC=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)


![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
